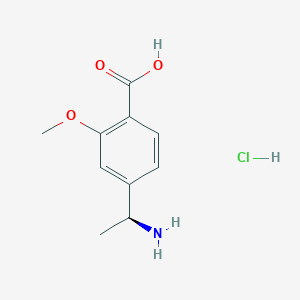

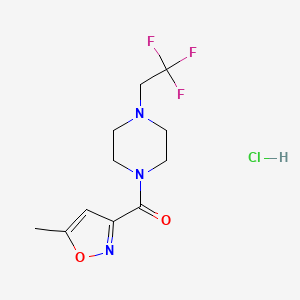

(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

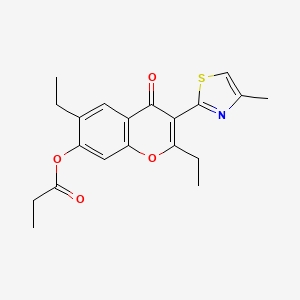

“(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride” is likely a chiral compound due to the presence of the “(S)” prefix, which indicates the configuration of the chiral center. It contains an aminoethyl group (-NH2CH2-), a methoxy group (-OCH3), and a carboxylic acid group (-COOH). The “hydrochloride” indicates that it is a salt form, which is common for many bioactive compounds to increase their solubility .

Molecular Structure Analysis

The molecular structure of this compound would have a benzene ring (from the benzoic acid) substituted with a methoxy group at the 2nd position and an aminoethyl group at the 4th position. The carboxylic acid group would be at the 1st position of the benzene ring .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid could react with bases to form a carboxylate, or with alcohols to form an ester . The amino group could react with carboxylic acids to form amides, or could be acylated to form secondary or tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, the presence of the polar carboxylic acid and amino groups could allow for hydrogen bonding, which could affect the compound’s solubility and melting point .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Synthesis and Antimicrobial Applications : A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These compounds, including those related to (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

- Corrosion Inhibition in Industrial Applications : Khaled (2003) investigated benzimidazole derivatives, including compounds structurally related to (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, as inhibitors of iron corrosion in hydrochloric acid solutions. These compounds demonstrated effectiveness in suppressing both cathodic and anodic processes of iron corrosion (Khaled, 2003).

Chromatography and Fluorescence Detection

- Application in Chromatography and Fluorescence Detection : Tsuruta and Kohashi (1987) described fluorescent derivatization reagents for hydroxyl and amino compounds, relevant in the context of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride. These reagents were used for thin-layer and high-performance liquid chromatography with fluorescence detection (Tsuruta & Kohashi, 1987).

Solubility and Partition Coefficients Studies

- Study of Solubility and Partition Coefficients : Hart et al. (2015) conducted research on solubilities and gas-to-liquid partition coefficients, including compounds related to (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, in 2-methoxyethanol. This study is relevant for understanding the physicochemical properties of these compounds (Hart et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKRDVLGBIQASK-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(=O)O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C(=O)O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)

![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B2676015.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2676019.png)

![1-hexyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2676027.png)